molecular formula C19H24N6O4S B11259209 3-(4-((4-Methyl-3-nitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

3-(4-((4-Methyl-3-nitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B11259209
M. Wt: 432.5 g/mol
InChI Key: PUNRWSOPIHFKBQ-UHFFFAOYSA-N
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Description

3-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is a complex organic compound that features a pyridazine core substituted with a piperazine ring and a pyrrolidine ring

Properties

Molecular Formula

C19H24N6O4S

Molecular Weight

432.5 g/mol

IUPAC Name

3-[4-(4-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine

InChI

InChI=1S/C19H24N6O4S/c1-15-4-5-16(14-17(15)25(26)27)30(28,29)24-12-10-23(11-13-24)19-7-6-18(20-21-19)22-8-2-3-9-22/h4-7,14H,2-3,8-13H2,1H3

InChI Key

PUNRWSOPIHFKBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Substitution with Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is typically added via nucleophilic substitution or addition reactions.

    Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 4-methyl-3-nitrobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify other functional groups.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of sulfonamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-3-NITROBENZENESULFONYL CHLORIDE: A precursor used in the synthesis of the compound.

    Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.

    Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.

Uniqueness

3-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other similar compounds

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